molecular formula C12H15N3OS B7630567 2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-piperidin-1-ylethanone

2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-piperidin-1-ylethanone

Cat. No. B7630567
M. Wt: 249.33 g/mol
InChI Key: OQYXEPUMKQEODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-piperidin-1-ylethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.

Scientific Research Applications

2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-piperidin-1-ylethanone has been the subject of numerous scientific studies due to its potential applications in various fields. In medicinal chemistry, the compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential as a diagnostic tool in imaging studies.

Mechanism of Action

The mechanism of action of 2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-piperidin-1-ylethanone is not fully understood. However, studies have suggested that the compound may interact with specific receptors or enzymes in the body, leading to various biological effects. The compound may also modulate specific signaling pathways, leading to changes in cellular function.
Biochemical and Physiological Effects:
Studies have shown that 2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-piperidin-1-ylethanone has various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, the compound has been shown to modulate the immune response and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-piperidin-1-ylethanone is its versatility in various laboratory experiments. The compound can be used in various assays, including cell-based assays, biochemical assays, and imaging studies. The compound is also relatively stable and can be stored for extended periods. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are numerous future directions for the study of 2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-piperidin-1-ylethanone. One potential direction is the investigation of the compound's potential as a drug candidate for the treatment of various diseases. Additionally, the compound's mechanism of action could be further elucidated to better understand its biological effects. The compound could also be modified to improve its potency and selectivity. Finally, the compound's potential as a diagnostic tool could be further explored in imaging studies.
Conclusion:
In conclusion, 2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-piperidin-1-ylethanone is a versatile chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. The compound's synthesis method has been optimized to ensure high yield and purity. Studies have shown that the compound has various biochemical and physiological effects, including the inhibition of cancer cell growth and the improvement of cognitive function. The compound's potential as a drug candidate and diagnostic tool could be further explored in future studies.

Synthesis Methods

The synthesis of 2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-piperidin-1-ylethanone involves the reaction of 2-aminothiazole with 1-piperidin-1-ylpropan-1-one in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The synthesis method has been optimized to ensure high yield and purity of the compound.

properties

IUPAC Name

2-imidazo[2,1-b][1,3]thiazol-3-yl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c16-11(14-5-2-1-3-6-14)8-10-9-17-12-13-4-7-15(10)12/h4,7,9H,1-3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYXEPUMKQEODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CC2=CSC3=NC=CN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-piperidin-1-ylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.